molecular formula C14H17F2NO3 B2537365 Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1227617-37-9

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2537365
CAS No.: 1227617-37-9
M. Wt: 285.291
InChI Key: QJWAZOPJXJOAHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties. The presence of the tert-butyl ester and difluorophenyl groups in this compound enhances its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable electrophiles.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using difluorobenzene derivatives.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The azetidine ring provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2,3-difluorophenyl)-3-methoxyazetidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Tert-butyl 3-(2,3-difluorophenyl)-3-aminoazetidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.

Uniqueness

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and increase the compound’s solubility and reactivity. This makes it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAZOPJXJOAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-1,2-difluorobenzene (2.3 g, 11.8 mmol) in dry diethylether (20 ml) at −78° C., under nitrogen was added n-butyllithium (2.5 M in hexane, 4.7 ml, 11.8 mmol) dropwise. The mixture was stirred for 1 h after which a solution of 1-Boc-3-azetidinone (2.0 g, 11.7 mmol) in dry diethyl ether (20 mL) was added dropwise. The resulting mixture was stirred at −78° C. for 15 min and then brought to ambient temperature and stirred for 2 h. Aqueous ammonium chloride (50 mL, 50%) and diethylether was added, the organic phase was collected and the aqueous phase was extracted with ethyl acetate (2×50 ml). The combined organic phase was dried (Na2SO4), filtered and evaporated to dryness. The crude product was purified by flash column chromatography on silica gel (ethylacetate/isooctane 1:4 to 1:1) to give the title compound (1.9 g). MS m/z (rel. intensity, 70 eV) 285 (M+, 1), 156 (55), 141 (69), 127 (bp), 57 (88).
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